REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([CH2:9][CH:10]2[CH2:12][CH2:11]2)[CH:6]=[CH:5][C:3]=1[NH2:4].O[CH2:14][CH:15]([CH2:17]O)O>>[CH:10]1([CH2:9][C:7]2[CH:6]=[C:5]3[C:3](=[C:2]([Br:1])[CH:8]=2)[N:4]=[CH:17][CH:15]=[CH:14]3)[CH2:11][CH2:12]1
|
Name
|
2-bromo-4-(cyclopropylmethyl)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC(=C1)CC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC=1C=C2C=CC=NC2=C(C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |